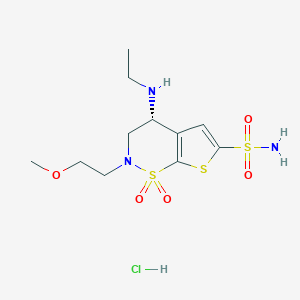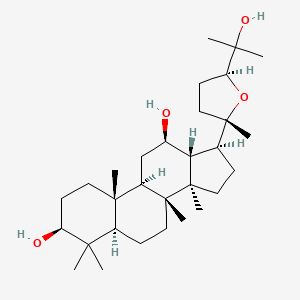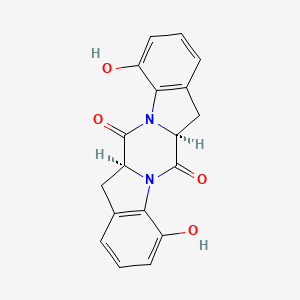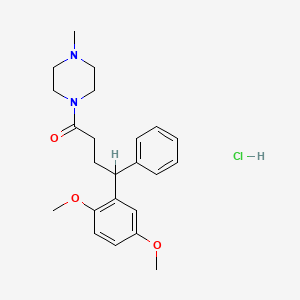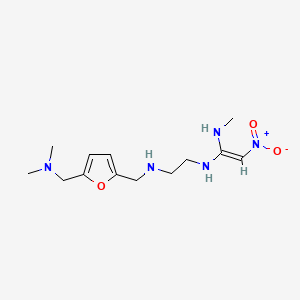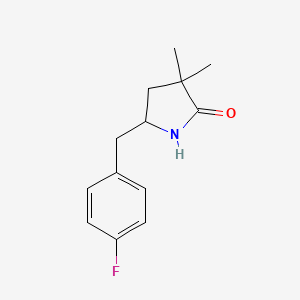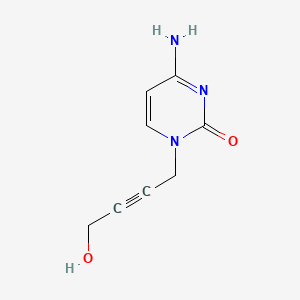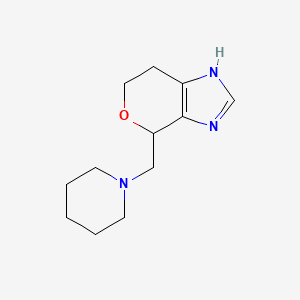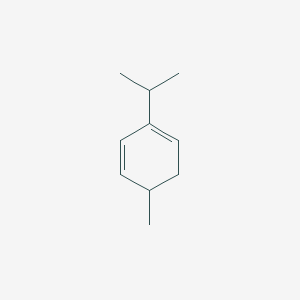
p-Mentha-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Mentha-2,4-diene: is a naturally occurring organic compound classified as a monoterpene diene. It is a structural isomer of limonene and is found in the essential oils of various aromatic plants. This compound is known for its distinctive aroma and is used in fragrances, flavors, and as a potential intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: this compound can be isolated from essential oils through steam distillation and solvent extraction.
Chemical Synthesis: It can be synthesized through the isomerization of limonene using catalysts such as potassium tert-butanolate in dimethyl sulfoxide.
Industrial Production Methods:
Large-Scale Extraction: Industrial extraction involves the use of advanced techniques like supercritical fluid extraction to obtain high purity this compound from plant sources.
Chemical Synthesis: On an industrial scale, the compound is synthesized through optimized chemical reactions to ensure cost-effectiveness and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic substitution reactions can introduce functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Typical reagents include halogens and strong acids.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives and other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-Mentha-2,4-diene is used as a starting material for the synthesis of various organic compounds. Biology: It is studied for its biological activities, including antimicrobial and antioxidant properties. Medicine: Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which p-Mentha-2,4-diene exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Limonene: A structural isomer with similar uses in fragrances and flavors.
Carvone: Another monoterpene with applications in flavoring and potential medicinal properties.
Pulegone: A related compound used in fragrances and as a potential insecticide.
Uniqueness: p-Mentha-2,4-diene is unique in its structural configuration and the specific biological activities it exhibits compared to its isomers and related compounds.
Propiedades
Número CAS |
586-68-5 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |
Clave InChI |
AAIXZDBTEWDLSG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


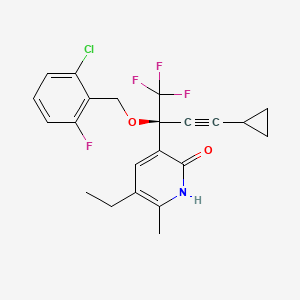
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
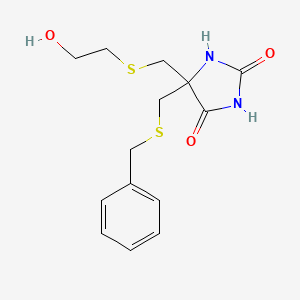
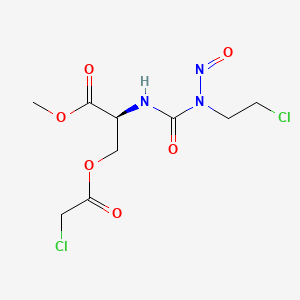
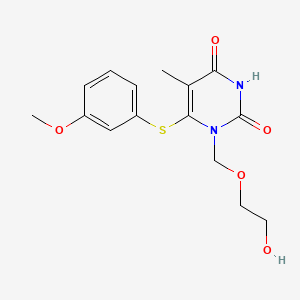
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
